molecular formula C13HF27O6S3 B3040298 Tris(perfluorobutanesulfonyl)methane CAS No. 182505-69-7

Tris(perfluorobutanesulfonyl)methane

Cat. No.: B3040298
CAS No.: 182505-69-7
M. Wt: 862.3 g/mol
InChI Key: JCQFXEGCFPAWHH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Tris(perfluorobutanesulfonyl)methane typically involves the reaction of a methylmagnesium halide with perfluoroalkanesulfonyl fluoride. This reaction produces a reaction mixture, which is then reacted with alkali metal halides, quaternary ammonium salts, or quaternary phosphonium salts to yield the desired product . The process is efficient and yields high purity this compound.

Chemical Reactions Analysis

Tris(perfluorobutanesulfonyl)methane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(perfluorobutanesulfonyl)methane is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Tris(perfluorobutanesulfonyl)methane is unique compared to other similar compounds due to its high fluorine content and stability. Similar compounds include:

The uniqueness of this compound lies in its specific combination of thermal stability, chemical resistance, and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)methylsulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13HF27O6S3/c14-2(15,8(26,27)28)5(20,21)11(35,36)47(41,42)1(48(43,44)12(37,38)6(22,23)3(16,17)9(29,30)31)49(45,46)13(39,40)7(24,25)4(18,19)10(32,33)34/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQFXEGCFPAWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13HF27O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896722
Record name 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182505-69-7
Record name 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tris(perfluorobutanesulfonyl)methane
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Tris(perfluorobutanesulfonyl)methane
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Tris(perfluorobutanesulfonyl)methane
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Tris(perfluorobutanesulfonyl)methane

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